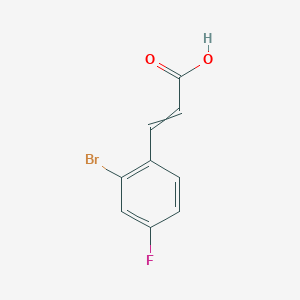

2-Bromo-4-fluorocinnamic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-bromo-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEJGSKYYLDTNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Bromo 4 Fluorocinnamic Acid

Classical Retrosynthetic Approaches: Knoevenagel Condensation and its Variants

The Knoevenagel condensation is a cornerstone in the synthesis of cinnamic acids. This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group, typically malonic acid, to the carbonyl group of an aldehyde, followed by a dehydration reaction. wikipedia.org For the synthesis of 2-Bromo-4-fluorocinnamic acid, the primary precursors are 2-bromo-4-fluorobenzaldehyde (B1271550) and malonic acid. A variation known as the Doebner modification utilizes pyridine (B92270) as a solvent and catalyst, which also facilitates decarboxylation of the intermediate to yield the final cinnamic acid product. wikipedia.org

Optimization of Reaction Conditions (Catalysis, Solvent Systems, Temperature)

The efficiency of the Knoevenagel condensation is highly dependent on the reaction conditions. A range of catalysts, solvent systems, and temperatures have been explored to maximize yields and improve the environmental footprint of the synthesis.

Catalysis: Traditionally, weakly basic amines such as piperidine (B6355638) and pyridine are employed as catalysts. thepharmajournal.comresearchgate.net However, due to the hazardous nature of pyridine, pyridine-free protocols have been developed. rsc.org Triethylamine (TEA) has been investigated as a potential replacement for pyridine. rsc.org Furthermore, greener catalysts like ammonium (B1175870) acetate (B1210297) and bismuth chloride have been used in microwave-assisted syntheses. rsc.org Zinc acetate has also been identified as an effective condensing agent, acting as a borderline Lewis acid. lew.ro

Solvent Systems: While pyridine often doubles as the solvent, other organic solvents like toluene (B28343) can be used. thepharmajournal.comrsc.org Significant advancements have been made in developing solvent-free reaction conditions, often coupled with microwave irradiation, which reduces waste and can shorten reaction times. rsc.org

Temperature: Reaction temperatures vary significantly based on the chosen methodology. Microwave-assisted, solvent-free syntheses are often conducted at elevated temperatures for short durations. rsc.org The Knoevenagel-Doebner reaction using piperidine and pyridine is typically run at reflux temperatures. In contrast, reactions using zinc acetate as a condensing agent in a mixture of N-methyl-2-pyrrolidinone (NMP) and acetic acid require reflux at high temperatures, around 185-195°C, for 8-12 hours to proceed to completion. lew.ro

Table 1: Comparison of Catalysts and Conditions for Knoevenagel Condensation

| Catalyst System | Solvent | Temperature | Key Features |

|---|---|---|---|

| Piperidine / Pyridine | Pyridine | Reflux | Traditional Doebner modification; pyridine acts as solvent and base. wikipedia.org |

| Triethylamine (TEA) / Piperidine | Toluene | Reflux | Pyridine-free alternative; good yields reported. rsc.org |

| Ammonium Acetate | Solvent-free (Microwave) | High | Green chemistry approach; avoids hazardous solvents. rsc.org |

| Zinc Acetate | NMP / Acetic Acid | 185-195°C | Alternative condensing agent; high reflux temperature required. lew.ro |

Comparative Analysis of Aldehyde and Acetic Acid Precursors

The primary aldehyde precursor for this synthesis is 2-bromo-4-fluorobenzaldehyde . The structure of the aldehyde, including the electronic effects of its substituents, is a critical factor in the reaction's success. The Knoevenagel condensation is generally applicable to a wide range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups. thepharmajournal.com

The standard "acetic acid precursor" for generating the propenoic acid chain is malonic acid . wikipedia.org The reaction proceeds through condensation with the active methylene group of malonic acid, followed by subsequent decarboxylation. While other active methylene compounds can be used in the Knoevenagel reaction, malonic acid is specifically required to form the carboxylic acid moiety of the final cinnamic acid product. wikipedia.org

Advanced Catalytic Strategies for Carbon-Carbon Bond Formation Leading to Cinnamic Acid Scaffolds

Modern organic synthesis often relies on advanced catalytic methods for the efficient and selective formation of carbon-carbon bonds. These strategies offer alternatives to classical condensation reactions for constructing the cinnamic acid framework.

Heck Coupling Reactions and Related Palladium-Catalyzed C-C Bond Formations

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene. organic-chemistry.orgmdpi.com This method is widely used for the synthesis of cinnamic acids and their derivatives. thepharmajournal.com To synthesize this compound via this route, a suitable aryl halide, such as 1,2-dibromo-4-fluorobenzene (B1585839) or 2-bromo-1-iodo-4-fluorobenzene, is coupled with acrylic acid or one of its esters.

The catalytic system is central to the Heck reaction's success. Various palladium sources, including Pd(OAc)₂, Pd/C, and more complex palladacycles, have been employed. thepharmajournal.com The reaction is performed in the presence of a base, such as K₂CO₃ or triethylamine, and often in a polar aprotic solvent like DMF or NMP. thepharmajournal.combeilstein-journals.org The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can also be necessary to facilitate the reaction. nih.gov One of the key advantages of the Heck reaction is its high stereoselectivity, typically yielding the trans (E) isomer of the cinnamic acid product. organic-chemistry.org

Table 2: Overview of Heck Reaction Components for Cinnamic Acid Synthesis

| Component | Examples | Role in Reaction |

|---|---|---|

| Aryl Halide | 2-Bromo-1-iodo-4-fluorobenzene | Provides the substituted phenyl group. |

| Alkene | Acrylic acid, Methyl acrylate (B77674) | Provides the propenoic acid backbone. thepharmajournal.com |

| Palladium Catalyst | Pd(OAc)₂, Palladacycles | Catalyzes the C-C bond formation. thepharmajournal.comorganic-chemistry.org |

| Base | K₂CO₃, Triethylamine (Et₃N) | Neutralizes the HX formed during the catalytic cycle. thepharmajournal.comnih.gov |

| Solvent | DMF, NMP, Water | Provides the reaction medium. thepharmajournal.combeilstein-journals.org |

| Additive | Tetrabutylammonium bromide (TBAB) | Can enhance reaction rate and yield. nih.gov |

Transition Metal-Free Approaches to Cinnamic Acid Synthesis

While palladium catalysis is highly effective, there is growing interest in synthetic methods that avoid transition metals. For cinnamic acid synthesis, several established methods operate without the need for palladium or similar catalysts.

The Perkin reaction is a classic organic reaction that condenses an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, such as sodium acetate. thepharmajournal.comnih.gov This method directly produces α,β-unsaturated aromatic acids. The reaction requires high temperatures (e.g., 180°C) and can have long reaction times. nih.gov

A more recent, one-pot direct synthesis involves reacting an aromatic aldehyde directly with an aliphatic carboxylic acid (instead of its anhydride) in the presence of boron tribromide as a reagent. nih.govnih.gov This approach, conducted in NMP with bases like 4-dimethylaminopyridine (B28879) (4-DMAP) and pyridine at reflux (180-190°C), provides a direct route to cinnamic acids and avoids the need to handle acid anhydrides. nih.govnih.gov These methods, while requiring harsh conditions, represent viable transition-metal-free strategies for constructing the cinnamic acid scaffold.

Regioselective Introduction of Halogen Substituents (Bromine and Fluorine)

The synthesis of this compound is critically dependent on the availability of its precursor, 2-bromo-4-fluorobenzaldehyde. The regioselective installation of the bromine atom at the C-2 position of the 4-fluorobenzaldehyde (B137897) ring is a key synthetic challenge.

The fluorine at C-4 is an ortho-, para-directing group, while the aldehyde is a meta-directing group. This substitution pattern complicates direct electrophilic bromination. However, specific methods have been developed to achieve the desired regioselectivity.

One patented method involves the direct bromination of 4-fluorobenzaldehyde in an acidic medium, such as oleum, using bromine in the presence of zinc bromide and iodine as catalysts. google.com Another approach utilizes the in-situ generation of a brominating agent from sodium bromide, hydrochloric acid, and sodium hypochlorite (B82951) under ultrasonic conditions. google.com A more recent and highly selective method employs palladium-catalyzed C-H activation. acs.org In this strategy, the aldehyde is first converted into an O-methyloxime, which acts as a directing group, guiding the palladium catalyst to selectively brominate the C-H bond at the ortho position. Subsequent hydrolysis of the oxime regenerates the aldehyde, yielding the desired 2-bromo-4-fluorobenzaldehyde with high regioselectivity. acs.org

Table 3: Selected Methodologies for the Synthesis of 2-Bromo-4-fluorobenzaldehyde

| Method | Reagents | Key Features |

|---|---|---|

| Direct Electrophilic Bromination | 4-fluorobenzaldehyde, Br₂, Oleum, ZnBr₂, I₂ | Catalytic method achieving direct bromination. google.com |

| In-situ Bromination | 4-fluorobenzaldehyde, NaBr, HCl, NaOCl | Avoids direct handling of liquid bromine; uses sonication. google.com |

| Pd-Catalyzed C-H Activation | 4-fluorobenzaldehyde, Pd catalyst, O-methyloxime directing group | Modern, highly regioselective method for ortho-bromination. acs.org |

Electrophilic Aromatic Bromination Strategies for Substituted Benzaldehydes

Electrophilic aromatic bromination is a primary method for introducing a bromine atom onto an aromatic ring. nih.govfiveable.me In the context of synthesizing this compound, the starting material is typically 4-fluorobenzaldehyde. The challenge lies in directing the incoming bromine electrophile to the position ortho to the fluorine atom and meta to the deactivating aldehyde group.

The fluorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. Both substituents direct the incoming electrophile to the same position (position 2), facilitating regioselectivity. A patented method describes the direct bromination of 4-fluorobenzaldehyde to yield 2-bromo-4-fluorobenzaldehyde. google.com This process involves dissolving 4-fluorobenzaldehyde in an acidic solution and treating it with a brominating agent. google.com

Key parameters in this synthesis include the choice of brominating agent, the acidic medium, and the reaction temperature. N-bromosuccinimide (NBS) is often employed as a source of electrophilic bromine. google.com

Table 1: Representative Conditions for Electrophilic Bromination of 4-fluorobenzaldehyde

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Starting Material | 4-fluorobenzaldehyde | Provides the basic carbon skeleton and fluorine atom. | google.com |

| Brominating Agent | N-bromosuccinimide (NBS) | Acts as the electrophile source for bromination. | google.com |

| Solvent/Medium | Trifluoroacetic acid/H₂SO₄ | Serves as the reaction medium and acid catalyst. | google.com |

| Temperature | 50°C | Controls the reaction rate and minimizes side products. | google.com |

| Reaction Time | 8 - 48 hours | Duration required to achieve significant conversion. | google.com |

Once 2-bromo-4-fluorobenzaldehyde is obtained, it can be converted to this compound via condensation reactions such as the Perkin or Knoevenagel condensation. bepls.comuns.ac.idjocpr.com The Perkin reaction, for instance, involves the condensation of the aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of a weak base like sodium acetate. uns.ac.idjocpr.com

Nucleophilic Aromatic Fluorination Methodologies for Aromatic Precursors

An alternative strategy involves introducing the fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction. This approach would typically start with a precursor that already contains the bromine and a suitable leaving group at the 4-position, such as a nitro or another halide group. Anhydrous tetrabutylammonium fluoride (B91410) (TBAF) and potassium fluoride (KF) are common reagents for such transformations, often used in polar aprotic solvents like DMSO. researchgate.net

Modern fluorination methods have expanded the scope of these reactions. For instance, mechanochemical protocols for solid-state aromatic nucleophilic fluorination using KF have been developed, offering a more environmentally friendly route by eliminating the need for high-boiling toxic solvents. rsc.org While specific application to a 2-bromo-4-chlorobenzaldehyde (B1282380) precursor for this exact target is not detailed, the principles are widely applicable in fluoroarene synthesis. organic-chemistry.org

The success of SNAr reactions is highly dependent on the electronic nature of the substrate, with electron-withdrawing groups ortho and para to the leaving group significantly accelerating the reaction. researchgate.net

Halogen Exchange Reactions for Specific Halogen Positioning

Halogen exchange (Finkelstein-type) reactions provide another avenue for synthesizing halogenated aromatic compounds. This could involve the conversion of an alkyl chloride or bromide to its corresponding bromide or iodide. societechimiquedefrance.frresearchgate.netsemanticscholar.org In the context of aromatic systems, these exchanges are more complex.

A potential, though less common, route could involve a precursor like 2,4-dibromobenzaldehyde. Selective exchange of one bromine atom for fluorine would be required. Such selectivity is challenging but can sometimes be achieved based on the different electronic environments of the two halogen atoms. More advanced methods utilize transition metal catalysts to facilitate the exchange of halides on aromatic rings. For instance, titanocene (B72419) dihalides have been used to catalyze halogen exchange between alkyl fluorides and polyhalomethanes, although this is more established for aliphatic systems. researchgate.netsemanticscholar.orgorganic-chemistry.org Another strategy involves bromine-metal exchange on bromoheterocyclics using a combination of i-PrMgCl and n-BuLi, which allows for subsequent functionalization, although this is not a direct halogen-for-halogen swap. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. bepls.com These principles can be applied to the synthesis of this compound, particularly in the condensation step and in the choice of reagents and catalysts.

Development of Solvent-Free and Aqueous Medium Syntheses

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of safer alternatives like water or, ideally, the elimination of solvents altogether.

Solvent-free synthesis of cinnamic acid derivatives has been achieved using microwave irradiation. jocpr.com For example, the reaction of aryl aldehydes with malonic acid can be mediated by polyphosphate ester (PPE) under solvent-less conditions. jocpr.com Another approach involves sonochemistry, where ultrasonic waves provide the energy to drive reactions, often leading to shorter reaction times and higher yields, as demonstrated in some Perkin reactions. uns.ac.id The synthesis of bromo acids has been attempted under solvent- and catalyst-free conditions using sonication, highlighting a move towards more sustainable protocols. ijisrt.com

Aqueous syntheses are also highly desirable. The Knoevenagel condensation, a key reaction for forming the cinnamic acid double bond, has been successfully performed in aqueous media, offering an effective and environmentally benign process. bepls.com

Table 2: Green Synthesis Approaches for Cinnamic Acid Formation

| Approach | Energy Source | Medium | Key Advantages | Source |

|---|---|---|---|---|

| Microwave Irradiation | Microwaves | Solvent-free | Rapid heating, shorter reaction times, higher yields. | jocpr.com |

| Sonochemistry | Ultrasonic Waves | Solvent or Solvent-free | Enhanced reaction rates, improved yields, can enable reactions at lower temperatures. | uns.ac.id |

| Aqueous Synthesis | Conventional Heating | Water | Environmentally benign solvent, simplified workup. | bepls.com |

| Mechanochemistry | Mechanical Force | Solid-state (Solvent-free) | Eliminates bulk solvents, can lead to different reactivity and selectivity. | rsc.org |

Implementation of Sustainable Catalytic Systems (e.g., Heterogeneous Catalysis)

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. chemiitkgp-mcdaslab.comnih.govstanford.edu

In the synthesis of cinnamic acids and their derivatives, palladium N-heterocyclic carbene complexes have been used as catalysts in Mizoroki-Heck cross-coupling reactions, demonstrating excellent stability and compatibility with various substrates. ajol.info While homogeneous, the design of recoverable versions of such catalysts is an active area of research. True heterogeneous systems, such as those using metal-organic frameworks (MOFs) or catalysts supported on porous materials like silica (B1680970) or zeolites, offer significant promise for greening the synthesis of fine chemicals. chemiitkgp-mcdaslab.comnih.govcaltech.edu These catalysts can provide high selectivity and are designed for reuse over multiple reaction cycles. nih.govcaltech.edu

Comparative Assessment of Synthetic Pathways: Efficiency, Selectivity, and Scale-Up Considerations

Table 3: Comparative Analysis of Synthetic Precursor Strategies

| Strategy | Key Precursor | Starting Material | Advantages | Disadvantages |

|---|---|---|---|---|

| Electrophilic Bromination | 2-bromo-4-fluorobenzaldehyde | 4-fluorobenzaldehyde | High regioselectivity due to directing group synergy; relatively inexpensive starting material. | Use of strong acids; potential for over-bromination if conditions are not controlled. |

| Nucleophilic Fluorination | 2-bromo-4-fluorobenzaldehyde | e.g., 2-bromo-4-chlorobenzaldehyde | Can be used for late-stage fluorination; modern methods offer mild conditions. | Precursor may be less accessible; fluoride sources can be expensive and moisture-sensitive. |

| Halogen Exchange | 2-bromo-4-fluorobenzaldehyde | e.g., 2,4-diiodobenzaldehyde | Potentially offers novel routes from different precursors. | Challenging to achieve high selectivity; often requires specific and costly catalysts; less developed for aromatic systems. |

The most direct and likely most efficient route on a large scale is the electrophilic bromination of 4-fluorobenzaldehyde followed by a condensation reaction. The starting material is readily available, and the regioselectivity of the bromination step is high due to the concerted directing effects of the existing substituents. google.com

The condensation step (e.g., Perkin or Knoevenagel) is a well-established industrial reaction. Applying green chemistry principles, such as using a solvent-free microwave-assisted method or a heterogeneous catalyst, could significantly improve the sustainability of this step. While a direct synthesis from an aromatic aldehyde and an aliphatic carboxylic acid using boron tribromide has been reported for other cinnamic acids, offering a one-pot solution, the harsh conditions and stoichiometric reagent may limit its scalability. mdpi.comnih.govresearchgate.net

In contrast, routes involving nucleophilic fluorination or halogen exchange are more complex. They often require more specialized precursors and reagents, which can increase costs. organic-chemistry.orgacs.org While valuable for creating specific analogues or for radiolabeling, they are likely less economically viable for the bulk synthesis of this compound compared to the electrophilic bromination pathway. Scale-up considerations would favor the bromination route due to its reliance on more conventional reagents and reaction conditions.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 2 Bromo 4 Fluorocinnamic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis and Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, provides a complete picture of the covalent framework and conformational preferences of 2-bromo-4-fluorocinnamic acid.

While specific experimental data for this compound is not widely published, a detailed analysis can be constructed based on established principles and data from closely related analogues such as 4-fluorocinnamic acid and various brominated aromatic compounds. The expected trans configuration of the alkene protons is characterized by a large coupling constant (J > 15 Hz).

Expected ¹H and ¹³C NMR Chemical Shifts

The substitution pattern on the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons due to the interplay of inductive and resonance effects of the bromine and fluorine substituents.

| Atom/Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxyl (-COOH) | ~12.0 - 13.0 | ~167.0 |

| α-vinyl (-CH=) | ~6.5 | ~120.0 |

| β-vinyl (=CH-) | ~7.6 | ~142.0 |

| C1 (ipso, C-COOH) | - | ~131.0 |

| C2 (ipso, C-Br) | - | ~120.0 (d) |

| C3 | ~7.8 (d) | ~133.0 (d) |

| C4 (ipso, C-F) | - | ~163.0 (d) |

| C5 | ~7.2 (t) | ~115.0 (d) |

| C6 | ~7.6 (dd) | ~129.0 (d) |

| Note: Data are estimated based on values for similar compounds, such as 4-fluorocinnamic acid. rsc.org Chemical shifts are relative to TMS. 'd' denotes a doublet and 't' a triplet, arising from coupling with fluorine. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment

To confirm the precise assignment of each proton and carbon signal, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a strong cross-peak would be observed between the α-vinyl and β-vinyl protons, confirming their connectivity across the double bond. Additionally, correlations between adjacent aromatic protons (H5-H6, H3-H5) would definitively establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached. It would show clear correlations for the vinyl Cα-Hα, Cβ-Hβ, C3-H3, C5-H5, and C6-H6 pairs, allowing for the unambiguous assignment of the protonated carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Expected Key HMBC Correlations:

The carboxyl proton would show a correlation to the carboxyl carbon (²JCH) and the α-vinyl carbon (³JCH).

The β-vinyl proton would correlate to the α-vinyl carbon and the ipso-carbon of the phenyl ring (C1).

Aromatic protons would show correlations to neighboring carbons and across the bromine and fluorine substituents, confirming their placement. For instance, H3 would show a correlation to C1 and C5.

Solid-State NMR Investigations of Polymorphic Forms and Supramolecular Interactions

In the solid state, molecules are in fixed orientations, leading to broad NMR signals due to anisotropic interactions like chemical shift anisotropy (CSA) and dipolar coupling. Solid-state NMR (ssNMR) techniques, particularly those employing magic-angle spinning (MAS), can overcome this line broadening to provide high-resolution spectra of solid samples.

For cinnamic acid derivatives, ssNMR is a powerful tool for studying polymorphism—the existence of multiple crystal forms. Different polymorphs can exhibit distinct ¹³C ssNMR spectra due to differences in crystal packing and intermolecular interactions, such as hydrogen bonding. tib.eu Cross-polarization magic-angle spinning (CPMAS) experiments are commonly used to enhance the signal of low-abundance nuclei like ¹³C and can provide information on the local environment of each carbon atom within the crystal lattice. These techniques can clearly distinguish between different packing arrangements and identify the number of crystallographically independent molecules in the unit cell.

Dynamic NMR Studies of Rotational Barriers and Conformational Exchange

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as bond rotation and conformational changes. montana.edu In this compound, rotation around the single bond connecting the phenyl ring and the vinyl group (C1-Cβ) can be sterically hindered.

By acquiring NMR spectra at different temperatures, it is possible to study this rotational dynamic. At low temperatures, if the rotation is slow on the NMR timescale, separate signals may be observed for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. nih.govniscpr.res.in The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative information about the conformational flexibility of the molecule. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are excellent for identifying functional groups and probing intermolecular forces, particularly hydrogen bonding. thermofisher.comuha.fr

Characteristic Band Assignments and Spectroscopic Signatures of Halogenated Cinnamic Acids

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the vibrations of its functional groups.

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Description |

| O-H stretch (H-bonded) | 3300 - 2500 (very broad) | Weak | Carboxylic acid dimer |

| Aromatic C-H stretch | 3100 - 3000 | Strong | Phenyl ring C-H bonds |

| C=O stretch (H-bonded) | ~1700 - 1680 | Medium | Carboxylic acid carbonyl |

| C=C stretch (alkene) | ~1640 - 1620 | Strong | Vinyl group |

| C=C stretch (aromatic) | ~1600, ~1480 | Strong | Phenyl ring skeletal vibrations |

| C-F stretch | ~1250 - 1100 | Weak | Carbon-fluorine bond |

| C-Br stretch | ~650 - 550 | Medium | Carbon-bromine bond |

| Note: Wavenumbers are approximate and based on data for cinnamic acid and related halogenated compounds. docbrown.infoscielo.org.mxnih.govijtsrd.comnih.gov |

The presence of the electron-withdrawing halogen substituents can slightly shift the frequencies of the aromatic and carboxylic acid group vibrations compared to unsubstituted cinnamic acid.

Probing Hydrogen Bonding Networks and Crystal Packing Influences

In the solid state, carboxylic acids like this compound typically form centrosymmetric dimers through strong hydrogen bonds between their carboxyl groups. This intermolecular interaction has a profound effect on the vibrational spectrum.

The most notable indicator of hydrogen bonding is the appearance of a very broad and intense absorption band in the FT-IR spectrum between 2500 and 3300 cm⁻¹, corresponding to the O-H stretching vibration within the dimer. researchgate.net Concurrently, the C=O stretching frequency is lowered (red-shifted) compared to the monomeric form, typically appearing around 1700-1680 cm⁻¹. nih.govnih.gov This shift is a direct result of the weakening of the C=O bond as the carbonyl oxygen acts as a hydrogen bond acceptor. ua.pt

Variations in crystal packing (polymorphism) can lead to subtle differences in the strength and geometry of these hydrogen bonds, which can be detected as shifts in the O-H and C=O band positions and profiles in the FT-IR and Raman spectra. nih.gov Therefore, vibrational spectroscopy serves as a sensitive probe for the supramolecular structure of this compound in the solid phase.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing an extremely precise measurement of its mass. The molecular formula of this compound is C₉H₆BrFO₂. This allows for the calculation of its exact theoretical monoisotopic mass. HRMS analysis can confirm this mass with high accuracy, typically to within a few parts per million (ppm), which serves to verify the elemental composition and distinguish it from other compounds with the same nominal mass.

Upon ionization, typically through techniques like electrospray ionization (ESI), the molecule can undergo fragmentation. Analysis of these fragments provides insight into the molecule's structure. For cinnamic acid derivatives, common fragmentation pathways involve the loss of small, stable neutral molecules from the parent ion.

Tandem mass spectrometry (MS/MS) is employed to further probe the structure by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a series of fragment ions, known as daughter ions. While specific MS/MS data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known behavior of cinnamic acid and its analogs nih.govresearchgate.netacademicjournals.org.

Upon CID, the protonated or deprotonated molecular ion of this compound would likely undergo characteristic cleavages. A primary fragmentation event for cinnamic acids is the loss of the carboxylic acid group, often observed as the loss of CO₂ (44 Da) and H₂O (18 Da) researchgate.net. Further fragmentation could involve cleavage of the acrylic acid side chain. The resulting daughter ions provide a structural fingerprint that confirms the connectivity of the phenyl ring to the propenoic acid moiety.

Table 1: Predicted Major Fragmentation Pathways and Daughter Ions for this compound in MS/MS

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |

|---|---|---|---|

| [M-H]⁻ | CO₂ | [M-H-CO₂]⁻ | Decarboxylation of the carboxylic acid group |

| [M-H]⁻ | H₂O | [M-H-H₂O]⁻ | Loss of a water molecule |

| [M-H-CO₂]⁻ | C₂H₂ | [M-H-CO₂-C₂H₂]⁻ | Subsequent loss of acetylene (B1199291) from the side chain |

| [M+H]⁺ | H₂O | [M+H-H₂O]⁺ | Loss of a water molecule |

Note: This table represents predicted fragmentation patterns based on the general behavior of cinnamic acids.

A key feature in the mass spectrum of this compound is its isotopic fingerprint. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks (an M and M+2 peak) of almost equal intensity for the molecular ion and any bromine-containing fragments. This isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule.

Differentiating this compound from its structural isomers (e.g., 3-Bromo-4-fluorocinnamic acid or 2-Bromo-5-fluorocinnamic acid) can be challenging with mass spectrometry alone if they exhibit similar fragmentation. However, subtle differences in fragmentation intensities may arise due to the electronic effects of the substituent positions. More advanced techniques, such as ion mobility-mass spectrometry (IM-MS), which separates ions based on their size and shape (collision cross-section) in addition to their mass-to-charge ratio, can provide an orthogonal dimension of separation to resolve and distinguish between such isomers.

X-ray Crystallography: Single Crystal and Powder Diffraction for Crystal Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific single-crystal structure of this compound is not publicly documented, its crystallographic properties can be inferred from extensive studies on closely related cinnamic acid derivatives nih.govcore.ac.ukiucr.org.

Single-crystal X-ray diffraction (SCXRD) would provide the most detailed structural information, including the unit cell dimensions, space group, and the exact coordinates of each atom. This allows for the precise determination of molecular conformation and the intricate network of intermolecular interactions that dictate the crystal packing.

Powder X-ray diffraction (PXRD) is a complementary technique used to characterize the bulk crystalline material americanpharmaceuticalreview.comnih.gov. It produces a distinct diffraction pattern, or "fingerprint," for a specific crystalline phase americanpharmaceuticalreview.com. PXRD is invaluable for identifying the compound, assessing its purity, and studying polymorphism nih.govrsc.org.

Based on crystallographic data from similar structures like 4-bromocinnamic anhydride (B1165640), the molecular geometry of this compound is expected to be largely planar iucr.orgiucr.org. The aromatic ring, the C=C double bond, and the carboxylic acid group will tend toward coplanarity to maximize conjugation. The following table presents expected values for key geometric parameters.

Table 2: Expected Bond Lengths, Bond Angles, and Torsion Angles for this compound

| Parameter | Type | Expected Value |

|---|---|---|

| C-Br | Bond Length | ~1.90 Å |

| C-F | Bond Length | ~1.36 Å |

| C=C (vinyl) | Bond Length | ~1.34 Å |

| C-C (vinyl-carboxyl) | Bond Length | ~1.48 Å |

| C=O | Bond Length | ~1.22 Å |

| C-O | Bond Length | ~1.31 Å |

| C-C-Br | Bond Angle | ~120° |

| C-C-F | Bond Angle | ~119° |

| C=C-C (vinyl) | Bond Angle | ~125° |

| O=C-O | Bond Angle | ~123° |

Note: These values are estimations based on data from structurally related cinnamic acid derivatives and general crystallographic standards.

The solid-state architecture of this compound is governed by a combination of non-covalent interactions.

Hydrogen Bonding : The most dominant interaction in crystalline carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules nih.govcore.ac.uk. These dimers often act as the primary supramolecular building blocks.

C-H···O Interactions : Weaker C-H···O hydrogen bonds are also expected to play a significant role in stabilizing the crystal lattice. These can occur between aromatic or vinyl C-H donors and the carbonyl oxygen acceptor of a neighboring molecule, helping to link the primary hydrogen-bonded dimers into sheets or more complex three-dimensional networks nih.govcore.ac.uk.

Halogen Bonding : The bromine atom in the molecule can act as a halogen bond donor acs.orgnih.govacs.org. The electron density on a bonded halogen is anisotropic, creating a region of positive electrostatic potential (a σ-hole) along the C-Br bond axis acs.org. This positive region can engage in an attractive electrostatic interaction with a Lewis basic site, such as the carbonyl oxygen of a nearby carboxylic acid. The strength of this interaction follows the trend I > Br > Cl >> F nih.gov.

Cinnamic acid and its derivatives are well-known for exhibiting polymorphism, which is the ability of a compound to crystallize in multiple distinct crystal structures with different molecular packing arrangements acs.orgresearchgate.netresearchgate.netbrandeis.educornell.edu. These different polymorphs can have significantly different solid-state properties, including melting point, solubility, stability, and even color. The specific polymorph obtained can often be controlled by the crystallization conditions, such as the choice of solvent acs.orgresearchgate.net. Given this prevalence in related molecules, it is highly probable that this compound can also exist in multiple polymorphic forms.

Co-crystallization is another avenue for modifying the solid-state properties of this compound. By crystallizing this compound with a second, different molecule (a co-former), a new crystalline solid with a unique structure and properties can be formed researchgate.netnih.govbris.ac.uk. This crystal engineering approach can be used to improve characteristics such as solubility or thermal stability by introducing new intermolecular interactions, for example, by selecting co-formers with complementary hydrogen bonding sites like pyridyl derivatives researchgate.netnih.gov.

Computational Chemistry and Theoretical Studies on 2 Bromo 4 Fluorocinnamic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

DFT is a widely used method for investigating the electronic properties of molecules. A typical study would begin with the optimization of the molecular geometry of 2-Bromo-4-fluorocinnamic acid to find its most stable conformation. From this optimized structure, a wealth of electronic information can be derived.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity. For this compound, the distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Electrostatic Potential Mapping (MEP) and Charge Distribution Analysis

An MEP map would visualize the charge distribution across the this compound molecule. Regions of negative potential (typically colored red) would indicate electron-rich areas susceptible to electrophilic attack, such as around the oxygen atoms of the carboxylic acid group. Positive potential regions (blue) would highlight electron-deficient areas.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Property Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be employed for highly accurate calculations of the energetic and spectroscopic properties of this compound. These computationally intensive methods are valuable for benchmarking results from less demanding methods like DFT.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent-Solute Interactions

MD simulations would allow for the study of the dynamic behavior of this compound over time. This would reveal its conformational flexibility, particularly the rotation around single bonds. Furthermore, by including solvent molecules in the simulation, the interactions between this compound and the solvent could be investigated in detail, providing insights into its solubility and behavior in solution.

Quantum Chemical Calculations for Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

While the specific data for this compound is not available, the table below illustrates the type of data that would be generated from such computational studies, based on general knowledge of similar compounds.

| Computational Method | Predicted Property | Hypothetical Value/Observation for this compound |

| DFT (FMO Analysis) | HOMO-LUMO Energy Gap (eV) | Data not available in current research. |

| DFT (MEP Analysis) | Electron-Rich/Poor Regions | Expected electron-rich areas around the carboxylic acid group and electron-deficient areas near the hydrogen atoms. |

| DFT | Dipole Moment (Debye) | Data not available in current research. |

| MD Simulations | Conformational Dynamics | Expected flexibility around the C-C single bonds of the propenoic acid side chain. |

| Quantum Chemistry | Predicted ¹³C NMR Chemical Shifts (ppm) | Data not available in current research. |

| Quantum Chemistry | Predicted Vibrational Frequencies (cm⁻¹) | Data not available in current research. |

In Silico Structure-Activity Relationship (SAR) Insights

In silico Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery and materials science for predicting the biological activity or properties of chemical compounds based on their molecular structures. For derivatives of cinnamic acid, these computational approaches have been employed to elucidate the structural features that govern their therapeutic potential, including anticancer, antimicrobial, and antidiabetic activities.

The electronic properties endowed by the bromine and fluorine substituents on the phenyl ring of this compound are expected to significantly influence its interaction with biological targets. The bromine atom at the ortho position and the fluorine atom at the para position are electron-withdrawing groups that can modulate the acidity of the carboxylic acid group and the electron distribution of the entire molecule. Such modifications can affect the binding affinity of the molecule to protein targets through various non-covalent interactions, such as hydrogen bonding, halogen bonding, and hydrophobic interactions.

Molecular docking studies on similar halogenated cinnamic acid derivatives have suggested that the position and nature of the halogen substituent can dictate the binding orientation and affinity within a receptor's active site. For instance, studies on cinnamic acid derivatives as potential inhibitors of enzymes like matrix metalloproteinases have shown that halogen substituents can enhance binding affinity. genominfo.org QSAR models developed for various biological activities of cinnamic acid derivatives often include descriptors related to electronic properties (e.g., HOMO-LUMO gap, partial charges) and hydrophobicity, which are directly influenced by halogenation. researchgate.netnih.gov

A hypothetical in silico SAR study on this compound and its derivatives could involve the generation of a library of analogous compounds with varied substitution patterns and subsequent analysis of their predicted binding affinities to a specific biological target.

Table 1: Representative In Silico Studies on Cinnamic Acid Derivatives and their SAR Insights

| Compound Class | Computational Method | Biological Target/Activity | Key SAR Insights |

| Cinnamic acid amides | Molecular Docking, Molecular Dynamics | Anticancer (MMP9) | The nature and position of substituents on the phenyl ring influence binding affinity. Dichloro-substitution was found to be promising. researchgate.net |

| Phenylpropanoic acids | QSAR | Antidiabetic (PPARγ agonists) | Correlation established between molecular descriptors and biological activity, highlighting the importance of electronic and steric factors. researchgate.net |

| Chalcone-cinnamic acid hybrids | QSAR, Molecular Docking | Antiproliferative (MCF-7 cells) | Structural motifs like pyridine (B92270) rings and halogens were identified as enhancing cytotoxic activity. nih.gov |

| Cinnamic acid esters | Molecular Docking | Antifungal (Candida albicans) | The presence of an enoate moiety along with hydroxyl and methoxy (B1213986) substitutions on the phenyl ring positively affects bioactivity. nih.govresearchgate.net |

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, computational methods can be applied to elucidate the pathways of its derivatization reactions, such as esterification, amidation, and cross-coupling reactions involving the carbon-bromine bond.

Density Functional Theory (DFT) is a commonly used method for studying reaction mechanisms. By calculating the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This includes the characterization of intermediates and transition states. For example, a computational study of the esterification of this compound with an alcohol would involve modeling the reactants, the tetrahedral intermediate, the transition states for its formation and collapse, and the final products. The calculated activation energies would provide insights into the reaction kinetics.

Transition state analysis for the derivatization of the carboxylic acid group would likely reveal the role of catalysts, such as acids or bases, in lowering the activation barrier. Furthermore, computational studies could predict the regioselectivity and stereoselectivity of reactions involving the double bond or the aromatic ring.

For instance, in a Suzuki-Miyaura cross-coupling reaction at the bromine position, computational analysis could help in understanding the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, and how the fluorine substituent might influence the reaction rate and yield.

Table 2: Hypothetical Computational Study of the Esterification of this compound

| Reaction Step | Computational Task | Information Gained |

| Initial Reactant Complex | Geometry optimization of the acid and alcohol complex. | Determination of the initial geometry and interaction energy. |

| Proton Transfer (if acid-catalyzed) | Locating the transition state for protonation of the carbonyl oxygen. | Calculation of the activation energy for the initial catalytic step. |

| Nucleophilic Attack | Mapping the potential energy surface for the attack of the alcohol on the protonated carbonyl carbon. | Identification of the transition state and calculation of the activation barrier for the formation of the tetrahedral intermediate. |

| Tetrahedral Intermediate | Geometry optimization of the intermediate. | Characterization of the structure and stability of the key intermediate. |

| Proton Transfer/Leaving Group Departure | Locating the transition states for proton transfers and the departure of the water molecule. | Understanding the subsequent steps leading to the final product and their energetic profiles. |

| Final Product Complex | Geometry optimization of the ester and water complex. | Determination of the final product geometry and the overall reaction energy. |

Such computational investigations are invaluable for optimizing reaction conditions and for designing novel derivatives of this compound with desired properties.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 4 Fluorocinnamic Acid

Reactions at the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction to Alcohol

The carboxylic acid group is a versatile functional handle for derivatization. Standard transformations such as esterification, amidation, and reduction are fundamental to its application in organic synthesis.

Catalytic Esterification Methods and Kinetics

The rate of esterification is influenced by the steric hindrance around the carboxylic acid and the alcohol, as well as the concentration of the acid catalyst. While specific kinetic data for 2-Bromo-4-fluorocinnamic acid is not extensively documented, the reaction is expected to follow second-order kinetics, being first order with respect to both the carboxylic acid and the alcohol under given catalyst conditions. The activation energy for similar acid-catalyzed esterifications has been determined to be in the range of 40-70 kJ·mol⁻¹.

Various catalysts can be employed for this transformation, each with its own advantages.

| Catalyst | Typical Conditions | Mechanism Highlights | Notes |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol (e.g., MeOH, EtOH) | Homogeneous catalysis; protonates the carbonyl oxygen to activate the carboxylic acid. | Strong acid, can sometimes lead to side reactions at high temperatures. |

| Tin(II) Chloride (SnCl₂·2H₂O) | Milder conditions, often used for sensitive substrates. | Lewis acid catalysis; coordinates to the carbonyl oxygen. | Effective for a broad range of concentrations. The reaction rate shows a first-order dependence on catalyst concentration. |

| Solid Acid Resins (e.g., Dowex) | Heterogeneous catalysis, reflux in alcohol. | Provides acidic sites (e.g., -SO₃H) on a solid support. | Facilitates easy catalyst removal and recycling. |

Peptide Coupling Reagent Mediated Amide Synthesis

The synthesis of amides from this compound and an amine is efficiently accomplished using peptide coupling reagents. These reagents convert the carboxylic acid into a highly reactive activated intermediate in situ, which is then readily attacked by the amine nucleophile to form the amide bond. This method avoids the harsh conditions required for direct condensation and minimizes side reactions, including potential racemization if chiral amines are used.

The general mechanism involves the activation of the carboxyl group to form an active ester or a related species, which is a better leaving group than the hydroxide (B78521) ion. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

| Coupling Reagent Class | Example(s) | Mechanism of Action | Advantages/Disadvantages |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives like HOBt are often used to form a more stable active ester and suppress side reactions. | Advantages: Widely used, effective. Disadvantages: DCC produces an insoluble urea (B33335) byproduct; potential for N-acylurea formation. |

| Phosphonium Salts | BOP, PyBOP | Forms an activated benzotriazol-1-yloxy ester (OBt ester) intermediate. | Advantages: High efficiency, low racemization, byproducts are generally soluble. Can be used in excess to drive slow reactions. rsc.org |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms OBt (from HBTU) or more reactive OAt (from HATU) esters. The reaction is facilitated by a tertiary base like DIPEA. | Advantages: Very fast reaction rates, high yields, and minimal side reactions. HATU is particularly effective for sterically hindered couplings. rsc.org |

Reactions at the Carbon-Carbon Double Bond: Addition Reactions

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with the electron-withdrawing carboxylic acid and the substituted phenyl ring. This electronic nature governs its reactivity in addition reactions.

Hydrogenation and Selective Reduction Pathways

The reduction of this compound can proceed via several pathways, depending on the catalyst and reaction conditions. The primary challenge is achieving chemoselectivity, such as reducing the C=C double bond without affecting the carboxylic acid or causing dehalogenation of the aromatic ring.

Selective C=C Bond Hydrogenation: Catalytic hydrogenation using specific metal catalysts can selectively reduce the olefinic bond to yield 2-Bromo-4-fluorophenylpropanoic acid. Copper(I)/N-heterocyclic carbene complexes have been shown to be effective for the conjugate reduction of cinnamic acid derivatives, tolerating aryl halides. rsc.org Similarly, certain rhodium catalysts can selectively hydrogenate the C=C bond in α,β-unsaturated carbonyl compounds. chemistryviews.org Catalytic transfer hydrogenation, using hydrogen donors like formic acid in the presence of a rhodium catalyst, is another efficient method for selectively reducing the alkene functional group while leaving the carboxyl group intact. researchgate.netchemmethod.com

Non-selective Hydrogenation: More aggressive catalysts, such as 5% Ru/C, can lead to the hydrogenation of the C=C bond, the aromatic ring, and the carboxylic acid group. asianpubs.org Palladium on carbon (Pd/C) often hydrogenates both the C=C bond and the aromatic ring. asianpubs.org These methods are generally avoided when the integrity of the aromatic ring and its substituents is desired.

| Reagent/Catalyst System | Target Functionality | Product | Selectivity Notes |

|---|---|---|---|

| H₂, Copper(I)/NHC Complex | C=C Double Bond | 2-Bromo-4-fluorophenylpropanoic acid | High chemoselectivity; no protodehalogenation observed with bromo- or chloro-substituents. rsc.org |

| HCOOH, [Rh(COD)Cl]₂, Base | C=C Double Bond | 2-Bromo-4-fluorophenylpropanoic acid | Catalytic transfer hydrogenation is highly selective for the alkene over the carboxylic acid. chemmethod.com |

| H₂, Pd/C | C=C and Aromatic Ring | 3-(2-Bromocyclohexyl)propanoic acid | Typically reduces both the double bond and the aromatic ring. asianpubs.org |

| H₂, Ru/C | C=C, Aromatic Ring, COOH | 3-(2-Bromocyclohexyl)propan-1-ol | Least selective, reduces all major functional groups. asianpubs.org |

Hydrohalogenation and Hydration Reactions

Addition of hydrohalic acids (H-X) or water across the double bond of this compound follows an electrophilic addition mechanism. The regioselectivity of these reactions is governed by Markovnikov's rule, which states that the electrophile (H⁺) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.comleah4sci.comyoutube.com

For this compound, the β-carbon (adjacent to the phenyl ring) is more likely to be protonated. This would place the resulting carbocation at the α-carbon, where it is stabilized by resonance with the carbonyl group. However, the strong electron-withdrawing effect of the 2-bromo-4-fluorophenyl group can destabilize an adjacent carbocation at the β-position. The outcome depends on the balance of these electronic effects.

Hydrohalogenation: Reaction with HBr or HCl would involve the initial protonation of the double bond to form a carbocation, followed by the attack of the halide ion. The expected product would be the 3-halo-3-(2-bromo-4-fluorophenyl)propanoic acid, resulting from the formation of the α-carbocation stabilized by the carboxyl group.

Acid-Catalyzed Hydration: Treatment with aqueous acid (e.g., H₂SO₄) leads to the addition of water. The mechanism is analogous to hydrohalogenation, involving the formation of a carbocation intermediate followed by nucleophilic attack by a water molecule. libretexts.orglibretexts.orgyoutube.comleah4sci.com The initial product is a protonated alcohol, which then deprotonates to yield the final 3-hydroxy-3-(2-bromo-4-fluorophenyl)propanoic acid.

Epoxidation and Dihydroxylation of the Olefinic Bond

Oxidation of the C=C double bond can lead to the formation of epoxides or vicinal diols, which are valuable synthetic intermediates.

Epoxidation: The electron-deficient nature of the double bond in α,β-unsaturated carboxylic acids makes it less reactive towards standard electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). A more effective method is nucleophilic epoxidation using hydrogen peroxide (H₂O₂) in an alkaline medium. youtube.com The hydroperoxide anion (HOO⁻) acts as the nucleophile, adding to the β-carbon in a conjugate addition manner. The resulting enolate then displaces the hydroxide ion in an intramolecular Sₙ2 reaction to form the epoxide ring. The product is (2-bromo-4-fluorophenyl)oxirane-2-carboxylic acid.

Dihydroxylation: The conversion of the alkene to a vicinal diol can be achieved with specific stereochemical outcomes.

Syn-dihydroxylation: This is accomplished using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate or manganate (B1198562) ester intermediate. organic-chemistry.org Subsequent hydrolysis cleaves the metal-oxygen bonds to yield the syn-diol, where both hydroxyl groups are on the same face of the original double bond. The Upjohn dihydroxylation uses a catalytic amount of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the catalyst. organic-chemistry.org

Anti-dihydroxylation: This is a two-step process. First, the alkene is epoxidized as described above. Second, the resulting epoxide is subjected to acid- or base-catalyzed ring-opening. The mechanism involves a backside attack by the nucleophile (water or hydroxide) on one of the epoxide carbons, leading to an inversion of stereochemistry and the formation of the anti-diol. libretexts.org

Reactions Involving the Aromatic Halogen Substituents

The differential reactivity of the C-Br and C-F bonds is a cornerstone of the synthetic utility of this compound. The C-Br bond is significantly more susceptible to oxidative addition with transition metals, making it the primary site for cross-coupling reactions. Conversely, the C-F bond is stronger and generally unreactive under these conditions but can be targeted in nucleophilic aromatic substitution under specific circumstances.

The bromine atom at the C2 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester. wikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org The electron-withdrawing nature of the fluorine and cinnamic acid moieties can facilitate the initial oxidative addition step, which is often rate-determining. libretexts.orgyonedalabs.com

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide range of functional groups. harvard.edu The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The toxicity of organotin reagents is a significant drawback. organic-chemistry.org

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent. acs.org Negishi coupling is often noted for its high reactivity and yields, particularly with sterically demanding substrates. mit.edunih.govacs.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgresearchgate.net This method is a cornerstone for the synthesis of aryl amines. wikipedia.org The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for achieving high efficiency. nih.gov

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides

| Reaction | Catalyst/Ligand | Coupling Partner | Base | Solvent | Typical Temp. (°C) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Arylboronic acid | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane/H₂O | 80-110 |

| Stille | Pd(PPh₃)₄ | Aryl- or Vinyl-stannane | (Often not required) | Toluene, THF | 80-120 |

| Negishi | Pd₂(dba)₃/CPhos | Alkyl- or Aryl-zinc halide | (Often not required) | THF, Dioxane | 25-80 |

This table presents generalized conditions. Specific conditions for this compound would require empirical optimization.

The fluorine atom at the C4 position is generally not susceptible to nucleophilic aromatic substitution (SNAr) due to the strong C-F bond and the lack of strong electron-withdrawing groups positioned ortho or para to it to sufficiently activate the ring. The cinnamic acid group, while electron-withdrawing, may not provide enough activation for facile substitution under standard conditions. For an SNAr reaction to occur at the fluorine position, a strong activating group, such as a nitro group, would typically be required in the ortho (C3) or para (C5, relative to fluorine) position. In the absence of such activation, harsh reaction conditions would be necessary, which could lead to competing reactions or decomposition.

Metal-halogen exchange, particularly lithium-halogen exchange, is a powerful method for converting aryl halides into highly reactive organometallic intermediates. wikipedia.org This reaction is kinetically controlled, and the rate of exchange follows the trend I > Br > Cl. wikipedia.orgresearchgate.net Therefore, treating this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) would selectively replace the bromine atom with lithium. thieme-connect.comethz.ch

The resulting aryllithium species is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups. rsc.org This two-step sequence provides access to a diverse range of 2-substituted-4-fluorocinnamic acid derivatives.

Table 2: Examples of Electrophilic Quenching Following Lithium-Bromine Exchange

| Electrophile | Reagent Example | Product Functional Group |

|---|---|---|

| Carbon dioxide | CO₂(s) | Carboxylic acid |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |

| Alkyl halides | Methyl iodide | Alkyl group |

| Borates | Trimethyl borate | Boronic ester |

Cycloaddition Reactions (e.g., Diels-Alder) with the Cinnamic Acid Scaffold

The cinnamic acid scaffold contains a carbon-carbon double bond, which can potentially participate in cycloaddition reactions. However, in the context of a Diels-Alder reaction, the electron-withdrawing nature of the adjacent carboxyl and phenyl groups deactivates the double bond, making it a poor diene. It could potentially act as a dienophile, reacting with an electron-rich diene, although its reactivity would be modest compared to more activated dienophiles like maleic anhydride (B1165640). The primary cycloaddition reactivity associated with cinnamic acids is photochemical.

Photochemical Reactivity and Transformations of this compound

Cinnamic acids are well-known to undergo photochemical reactions upon UV irradiation. bilkent.edu.tr The two principal transformations are E/Z (trans/cis) isomerization and [2+2] cycloaddition. bilkent.edu.trresearchgate.net

E/Z Isomerization: In solution, irradiation of the typically more stable E-isomer of this compound can lead to a photostationary state containing a mixture of both E and Z isomers. acs.orgresearchgate.net This process is reversible.

[2+2] Cycloaddition: In the solid state or under specific templated conditions, cinnamic acids can undergo photodimerization via a [2+2] cycloaddition to form cyclobutane (B1203170) rings, known as truxillic or truxinic acids. bilkent.edu.trthieme-connect.comorganic-chemistry.orgmorressier.comthieme-connect.com The regiochemistry and stereochemistry of the product are highly dependent on the crystal packing of the molecules, a principle described by Schmidt's topochemical rules, which require the reactive double bonds to be parallel and within a distance of approximately 4.2 Å. bilkent.edu.tr

Detailed Mechanistic Studies of Key Reaction Pathways: Kinetic and Thermodynamic Considerations

Cross-Coupling Reactions: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling consists of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgresearchgate.net For aryl bromides, the oxidative addition of the Pd(0) complex into the C-Br bond is typically the rate-determining step and is considered irreversible. researchgate.netchemrxiv.org Kinetic studies on related systems have shown that the reaction rate can be dependent on the concentration of the aryl halide and the catalyst, but can be zero-order with respect to the coupling partner and the base. nih.govacs.org The stability of the organolithium reagent is a key thermodynamic consideration in metal-halogen exchange. Aryllithiums are more stable than the alkyllithiums used to generate them, which drives the equilibrium toward the products. researchgate.net However, these intermediates are kinetically unstable at higher temperatures and can undergo side reactions, necessitating cryogenic conditions. reddit.comuni-muenchen.de Theoretical studies on lithium-halogen exchange suggest the reaction proceeds through a nucleophilic attack on the halogen atom to form an "ate-complex" intermediate. wikipedia.orgacs.orgprinceton.edu

Buchwald-Hartwig Amination: Kinetic studies of the Buchwald-Hartwig amination of aryl bromides have revealed complex mechanisms. nih.govimperial.ac.uk The reaction can exhibit an induction period due to slow catalyst activation. nih.gov The rate-limiting step can vary depending on the specific substrates and ligands used, but it often involves the oxidative addition of the aryl bromide to the palladium(0) complex. researchgate.net In some cases, product inhibition has been observed, where the formed aryl amine product can coordinate to the palladium center and slow down the catalytic cycle. acs.org

Advanced Derivatization and Functionalization Pathways of 2 Bromo 4 Fluorocinnamic Acid

Synthesis of Esters and Amides for Material Science Precursors or Biochemical Probes (Non-Clinical)

The carboxylic acid moiety of 2-Bromo-4-fluorocinnamic acid is readily converted into esters and amides, which are pivotal precursors for novel materials and non-clinical biochemical probes. Standard esterification methods, such as the Fischer-Speier esterification involving refluxing the acid with an alcohol in the presence of a strong acid catalyst, can be employed. Alternatively, conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol or amine, provides a high-yield pathway to the desired esters and amides, respectively. nih.govresearchgate.net

These derivatization reactions are highly versatile, allowing for the introduction of a wide range of functional groups by selecting the appropriate alcohol or amine. For instance, reacting the acyl chloride of this compound with long-chain alcohols can produce esters with specific liquid crystalline properties, while reaction with fluorescently tagged amines can yield probes for biochemical imaging. Amide formation is a particularly robust reaction, often proceeding rapidly at room temperature without the need for catalysts. nih.govresearchgate.net The resulting amides and esters can serve as monomers for polymerization or as building blocks for more complex molecular structures. nih.gov

| Reactant | Reagent(s) | Product | Potential Application |

| Methanol | H₂SO₄ (cat.), Reflux | Methyl 2-bromo-4-fluorocinnamate | Precursor for fine chemicals |

| 4-Aminophenol | SOCl₂, then Et₃N | N-(4-hydroxyphenyl)-2-bromo-4-fluorocinnamide | Monomer for polyamides/polyimides |

| Ethylenediamine | EDCI, HOBt | Diamide derivative | Cross-linking agent in polymers |

| Polyethylene glycol (PEG) | DCC, DMAP | PEG-ester conjugate | Biocompatible material modification |

Table 1: Examples of Ester and Amide Synthesis from this compound.

Preparation of Alcohols and Aldehydes via Selective Reduction Pathways

Selective reduction of the carboxylic acid group in this compound to an alcohol or an aldehyde, without affecting the carbon-carbon double bond or the aryl halides, is a key transformation. The direct reduction to the corresponding cinnamyl alcohol, (E)-3-(2-bromo-4-fluorophenyl)prop-2-en-1-ol, can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

A more chemoselective approach involves a two-step process where the carboxylic acid is first converted to a mixed anhydride (B1165640) or an activated ester, which is then reduced by a milder reagent like sodium borohydride (B1222165) (NaBH₄). nih.gov This method prevents the reduction of other sensitive functional groups. nih.gov The selective reduction of a carboxylic acid to an alcohol in the presence of other reducible groups, like a ketone, has been demonstrated to be highly efficient. nih.govresearchgate.net

The partial reduction to the corresponding aldehyde, 2-bromo-4-fluorocinnamaldehyde, is more challenging. It typically requires specific reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures or by first converting the acid to a Weinreb amide followed by reduction. Enzymatic reduction methods also offer a highly selective alternative for converting aldehydes to alcohols without affecting other functional groups, highlighting the potential for biocatalytic routes in these synthetic pathways. mdpi.com

| Target Product | Reagent(s) | Key Considerations |

| 2-Bromo-4-fluorocinnamyl alcohol | 1. LiAlH₄ 2. H₂O | Powerful, non-selective reagent; requires anhydrous conditions. |

| 2-Bromo-4-fluorocinnamyl alcohol | 1. Ethyl chloroformate, Et₃N 2. NaBH₄, MeOH | High chemoselectivity, milder conditions. nih.gov |

| 2-Bromo-4-fluorocinnamaldehyde | 1. SOCl₂ 2. N,O-Dimethylhydroxylamine 3. DIBAL-H | Requires conversion to Weinreb amide for controlled reduction. |

Table 2: Selective Reduction Pathways for this compound.

Synthesis of Substituted Styrenes and Phenylpropanoids via Decarboxylation Reactions

Decarboxylation of this compound provides a direct route to 1-bromo-2-(ethenyl)-5-fluorobenzene, a substituted styrene (B11656). This transformation can be achieved through various methods, including photoredox catalysis. nih.gov Visible-light photocatalytic decarboxylation, for instance, offers an operationally simple and mild method to achieve this without the need for additional metal catalysts or harsh reagents. nih.gov Another approach is halodecarboxylation, which involves the replacement of the carboxyl group with a halogen, though modifications are needed to favor simple decarboxylation. researchgate.net

The resulting styrene derivative is a valuable monomer and intermediate. Furthermore, this pathway provides access to the broader class of phenylpropanoids. wikipedia.org Phenylpropanoids are a diverse family of natural compounds derived from cinnamic acid. wikipedia.orgtaylorandfrancis.comresearchgate.net By combining decarboxylation with other modifications, such as hydrogenation of the double bond or further functionalization of the aromatic ring, a variety of phenylpropanoid skeletons can be synthesized from the this compound precursor.

Incorporation into Heterocyclic Compounds and Complex Polycyclic Architectures

The functionalities present in this compound make it an excellent starting material for the synthesis of complex heterocyclic and polycyclic systems.

Synthesis of Chromones, Coumarins, and Quinolone Derivatives

The synthesis of these important heterocyclic scaffolds from this compound typically requires multi-step sequences.

Coumarins: Coumarin (B35378) synthesis often involves the condensation of phenols with β-ketoesters (Pechmann reaction) or the reaction of o-hydroxyaldehydes with active methylene (B1212753) compounds (Knoevenagel condensation). nih.govmdpi.com A plausible route using this compound could involve its conversion to an acyl acetate (B1210297), followed by a cyclization reaction with a substituted phenol (B47542) under acidic conditions.

Chromones: Chromone synthesis can be achieved through various methods, including the cyclization of 1-(2-hydroxyphenyl)-1,3-diones. nih.govorganic-chemistry.org To incorporate the 2-bromo-4-fluorophenyl moiety, one could envision an aldol (B89426) condensation between a 2'-hydroxyacetophenone (B8834) and an aldehyde derived from the parent cinnamic acid, followed by oxidative cyclization.

Quinolones: The synthesis of quinolones often relies on the cyclization of N-arylenaminones or related intermediates. nih.gov A synthetic strategy could involve the conversion of this compound to an aniline (B41778) derivative via a Curtius or Hofmann rearrangement. This aniline could then be used in classic quinolone syntheses, such as the Gould-Jacobs reaction, by reacting it with an appropriate dicarbonyl compound to build the quinolone ring system. researchgate.netorientjchem.org

Spiro and Fused Ring System Formations

The construction of more intricate spiro and fused ring systems can also be envisioned. scispace.comrsc.org

Fused Rings: The alkene moiety in the cinnamic acid backbone is a prime site for cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene could generate a fused cyclohexene (B86901) ring system. Intramolecular Heck reactions, leveraging the bromo-substituent, could also be employed to form fused rings by coupling with another part of the molecule.

Spiro Compounds: Spirocycles feature two rings connected by a single common atom. wikipedia.org A potential route could involve converting the cinnamic acid into a cyclic ketone. Subsequent reaction of this ketone with a diol under acidic conditions would form a spirocyclic ketal. Alternatively, more advanced annulation strategies could be employed to build the spirocyclic framework. rsc.org

Polymerization Studies: Monomer for Copolymers and Specialty Polymers

This compound and its derivatives are valuable monomers for creating specialty polymers. Research has shown that incorporating this compound into polymer matrices can significantly enhance material properties, such as thermal stability and mechanical strength, making the resulting materials suitable for high-temperature applications.

The vinyl group of the cinnamic acid backbone allows it to participate in addition polymerization. Furthermore, the presence of the bromo and fluoro substituents on the aromatic ring offers sites for further modification or for specific types of polymerization, such as cross-coupling polymerization reactions. The resulting polymers possess unique characteristics due to the high halogen content, which can impart properties like flame retardancy and altered electronic characteristics. These features make polymers derived from this compound candidates for advanced functional materials.

Radical Polymerization of Vinyl Cinnamic Acid Derivatives

Direct radical homopolymerization of cinnamic acid and its derivatives is generally challenging. The presence of a 1,2-disubstituted vinyl group results in significant steric hindrance, which impedes the propagation of the polymer chain and typically yields only low molecular weight oligomers nii.ac.jp. A more effective strategy involves a two-step process: first, the conversion of the cinnamic acid into a more readily polymerizable vinyl monomer, followed by copolymerization with other vinyl compounds.

A plausible pathway for monomer synthesis is the decarboxylation of this compound to produce 2-bromo-4-fluoro-1-vinylbenzene. This transformation removes the sterically hindering carboxylic acid group, yielding a substituted styrene monomer that is more amenable to radical polymerization bldpharm.combldpharm.com.